4-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride
Overview
Description
4-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride is a compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities, including anticancer, antihypertensive, antimicrobial, antifungal, antibacterial, analgesic, anti-inflammatory, antituberculosis, and antimalarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including 4-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride, can be achieved through various methods. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene.
Microwave-assisted reaction: This method uses microwave radiation to accelerate the reaction.
Metal-mediated reaction: This involves the use of metal catalysts to facilitate the reaction.
Ultrasound-promoted reaction: This method uses ultrasonic waves to enhance the reaction rate.
Phase-transfer catalysis reaction: This involves the transfer of a reactant from one phase to another to facilitate the reaction.
Industrial Production Methods
Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired product and its applications .
Chemical Reactions Analysis
Types of Reactions
4-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, can vary depending on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinazoline N-oxides, while reduction reactions may yield reduced quinazoline derivatives .
Scientific Research Applications
4-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various quinazoline derivatives.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives are known to inhibit enzymes such as thymidylate synthase, poly-(ADP-ribose) polymerase (PARP), and tyrosine kinase. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride include other quinazoline derivatives, such as:
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- N-(pyrazin-2-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide
Uniqueness
What sets this compound apart is its specific substitution pattern, which can lead to unique biological activities and chemical properties. The presence of the 2,4-dichlorophenyl group and the amino phenol moiety can influence its interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
4-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O.ClH/c21-12-5-10-15(17(22)11-12)19-24-18-4-2-1-3-16(18)20(25-19)23-13-6-8-14(26)9-7-13;/h1-11,26H,(H,23,24,25);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBSZVIPRXZSLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=C(C=C(C=C3)Cl)Cl)NC4=CC=C(C=C4)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.